Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

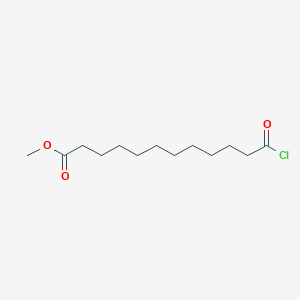

Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester is a synthetic fatty acid derivative characterized by a 12-carbon chain with a methyl ester group at the carboxylic acid terminus. The compound features a chlorine atom and a ketone (oxo) group at the 12th position, distinguishing it from simpler dodecanoic acid esters.

The chloro and oxo functional groups likely enhance its electrophilicity, making it a candidate for nucleophilic substitution or condensation reactions. Such derivatives are often utilized in organic synthesis, pharmaceuticals, or materials science, though specific applications for this compound require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester typically involves the esterification of 12-chloro-12-oxo-dodecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 12-chloro-12-oxo-dodecanoic acid and methanol.

Reduction: Reduction of the keto group can produce the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Hydrolysis: 12-chloro-12-oxo-dodecanoic acid and methanol.

Reduction: 12-chloro-12-hydroxy-dodecanoic acid ester.

Substitution: Various substituted dodecanoic acid esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in diverse chemical reactions, making it valuable for creating complex molecules. For instance, it can be used in:

- Esterification Reactions : The compound can react with alcohols to form esters, which are crucial in producing fragrances and flavors.

- Synthesis of Phospholipid Analogues : It has been utilized as a precursor in the synthesis of phospholipid analogues, which are important for studying membrane dynamics and enzyme interactions.

Biological Applications

Emerging studies suggest potential biological roles for this compound, particularly in interaction studies with biological macromolecules such as proteins and lipids. Future research may focus on:

- Binding Affinities : Investigating how this compound interacts with various biomolecules could provide insights into its biological significance.

- Mechanisms of Action : Understanding the mechanisms through which this ester affects biological systems may reveal new therapeutic avenues.

Comparative Analysis with Related Compounds

The compound's structure allows for comparison with similar esters, highlighting its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Dodecanoate | Simple ester derived from dodecanoic acid | Lacks chlorine and keto functionalities |

| Methyl 12-Oxododecanoate | Contains a keto group but no chlorine | Does not have halogen substitution |

| Methyl Undecanoate | Derived from undecanoic acid | Shorter carbon chain compared to dodecanoic acid |

| Methyl 11-Chloroundecanoate | Chlorinated but lacks keto functionality | Different carbon chain length |

This compound's combination of a chlorine atom and a keto group imparts distinctive chemical reactivity and potential biological properties compared to these related compounds.

Industrial Applications

Given its chemical properties, this compound may find applications in various industrial sectors:

- Surfactants : Its amphiphilic nature makes it suitable for use in surfactants, which are essential in detergents and emulsifiers.

- Pharmaceuticals : The compound could be explored as a precursor for pharmaceutical intermediates, particularly in drug formulation processes.

Future Research Directions

Further research is essential to fully understand the potential applications of this compound. Areas of focus may include:

- Toxicological Studies : Assessing the safety profile of this compound will be crucial for its application in consumer products.

- Environmental Impact Assessments : Understanding how this compound behaves in environmental contexts will aid in evaluating its sustainability.

Mechanism of Action

The mechanism of action of Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester involves its interaction with various molecular targets. The chlorine atom and keto group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester with key analogs:

Physical and Chemical Properties

- Reactivity : The chloro and oxo groups in the target compound increase its reactivity compared to unsubstituted esters. The oxo group may enhance polarity, affecting solubility and boiling points, while the chlorine atom enables nucleophilic substitution .

- Thermal Stability: Dodecanoic acid methyl ester (CAS 111-82-0) has a boiling point of 267°C, while hydroxylated analogs (e.g., 12-hydroxy derivatives) exhibit higher melting points due to hydrogen bonding . The chloro-oxo derivative likely has intermediate volatility.

Analytical Characterization

- GC-MS: Fatty acid methyl esters (FAMEs) like dodecanoic acid methyl ester are routinely analyzed via GC-MS (e.g., retention indices on polar/non-polar columns) . The chloro-oxo derivative would require specialized columns due to its polar substituents.

- NMR : 2D-NMR techniques, as applied to ursane-type esters in , could resolve structural ambiguities in the target compound.

Biological Activity

Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester, also known as Methyl 12-oxododecanoate, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

This compound has the molecular formula C13H24O3 and a molar mass of approximately 228.33 g/mol. Its structure includes a dodecanoic acid backbone with a keto group and a chlorine atom at the 12th position, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that various fatty acid esters showed potent antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The antimicrobial activity can be attributed to the disruption of bacterial cell membranes, leading to cell death.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 14 |

| Klebsiella pneumonia | 19 |

| Proteus vulgaris | 10 |

Anti-inflammatory Properties

Methyl esters of fatty acids have been noted for their anti-inflammatory properties. A study on hexadecanoic acid methyl ester revealed significant anti-inflammatory effects without cytotoxicity towards RAW 264.7 cells . This suggests that this compound may also possess similar properties, potentially serving as a therapeutic agent in inflammatory conditions.

Anticancer Potential

The anticancer potential of this compound is an area of active research. Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation. For example, studies have indicated that fatty acid derivatives can induce apoptosis in cancer cells while sparing normal cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable inhibition against various bacterial strains. The compound's effectiveness was evaluated through agar diffusion methods, showing clear zones of inhibition comparable to standard antibiotics .

- Anti-inflammatory Activity : A study focusing on fatty acid methyl esters indicated that certain derivatives could reduce inflammation markers in cellular models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

- Cancer Cell Studies : Research involving similar compounds has shown that they can effectively reduce the viability of cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer). The compounds were found to induce cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of 12-chloro-12-oxo-dodecanoic acid using methanol under acidic catalysis. A standard protocol (applicable to similar esters) includes refluxing the carboxylic acid with excess methanol and a catalyst like sulfuric acid (H₂SO₄) or boron trifluoride-methanol complex (BF₃·MeOH) at 60–70°C for 4–6 hours . Purification is achieved via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient). Confirm reaction completion using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify protons adjacent to the ester carbonyl (δ 3.6–3.7 ppm for methyl ester) and chlorine/oxo groups. ¹³C NMR will resolve the carbonyl (C=O, δ ~170 ppm) and chlorinated carbon signals .

- Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show molecular ion peaks at m/z corresponding to the molecular weight (e.g., 278.8 g/mol for C₁₃H₂₁ClO₃) and fragmentation patterns for the chloro-oxo moiety .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis or photodegradation. Monitor stability via periodic GC or HPLC analysis. Avoid aqueous environments, as esters hydrolyze readily in acidic/basic conditions . For long-term storage, lyophilization or desiccant packs are recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data for this compound?

- Methodological Answer : Conflicting thermogravimetric (TGA) or differential scanning calorimetry (DSC) data may arise from impurities or varying heating rates. To resolve discrepancies:

- Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and sample masses (1–5 mg).

- Cross-Validate : Compare decomposition profiles with related esters (e.g., methyl dodecanoate) to identify outlier behavior .

- Isolate Degradation Products : Analyze residues via GC-MS or FTIR to determine if side reactions (e.g., dechlorination) occur .

Q. What computational approaches are useful for studying reaction mechanisms involving this ester?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electronic effects of the chloro-oxo group on ester hydrolysis or nucleophilic substitution reactions. Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic solvents to predict hydrolysis kinetics.

- Docking Studies : Investigate interactions with enzymes (e.g., esterases) for biocatalytic applications.

Q. What experimental design considerations are critical for kinetic studies of ester hydrolysis?

- Methodological Answer :

- pH Control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to isolate acid/base-catalyzed pathways.

- Temperature Gradients : Perform Arrhenius analysis at 25°C, 37°C, and 50°C to calculate activation energy.

- Analytical Frequency : Sample aliquots at fixed intervals (e.g., 0, 15, 30, 60 min) and quantify via GC-FID or UV-Vis (if a chromophore is present) .

- Control for Autocatalysis : Include radical scavengers (e.g., BHT) if free radicals are suspected in degradation .

Properties

Molecular Formula |

C13H23ClO3 |

|---|---|

Molecular Weight |

262.77 g/mol |

IUPAC Name |

methyl 12-chloro-12-oxododecanoate |

InChI |

InChI=1S/C13H23ClO3/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3 |

InChI Key |

CKVUQGJOVYDNGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.